[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol” is a chemical compound with a complex structure. It belongs to the thiazole class and contains a methylphenyl group attached to a thiazole ring. The presence of the hydroxymethyl group suggests potential reactivity and biological activity.
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific synthetic procedures for this exact compound, thiazoles are often synthesized through cyclization reactions involving thioamides and α-haloketones. Researchers may explore variations of these methods to obtain “[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol.”
Molecular Structure Analysis
The molecular formula of “[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol” suggests the following structure:
C11H11NOS
The thiazole ring consists of a sulfur atom (S) and a nitrogen atom (N) connected to adjacent carbon atoms. The methylphenyl group is attached to the thiazole ring. Analyzing the bond angles, hybridization, and stereochemistry of this compound would provide further insights.
Chemical Reactions Analysis
Understanding the reactivity of “[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol” is crucial. It may participate in nucleophilic substitutions, oxidation reactions, or form complexes with metal ions. Investigating its behavior under various conditions will reveal its chemical versatility.
Physical And Chemical Properties Analysis
Physical Properties :
- Melting Point : Investigate the temperature at which “[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol” transitions from solid to liquid.
- Solubility : Determine its solubility in various solvents (e.g., water, organic solvents).
- Color and Odor : Note any observable color or odor characteristics.
Chemical Properties :
- Acidity/Basicity : Assess whether it behaves as an acid or base.
- Stability : Investigate its stability under different conditions (e.g., pH, temperature).
- Reactivity : Explore its reactivity with common reagents.
Safety And Hazards
As with any chemical, “[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol” poses potential hazards:
- Toxicity : Evaluate its toxicity to humans and the environment.
- Handling Precautions : Provide guidelines for safe handling, storage, and disposal.
- Personal Protective Equipment : Recommend appropriate PPE during handling.
Future Directions
- Biological Studies : Investigate its biological activity (e.g., antimicrobial, anticancer) through in vitro and in vivo experiments.
- Structure-Activity Relationship (SAR) : Explore analogs to understand the impact of structural modifications.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
- Drug Development : Assess its potential as a drug candidate.
properties
IUPAC Name |
[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-2-4-9(5-3-8)10-7-14-11(6-13)12-10/h2-5,7,13H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPBYVWZYHAONB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.